molecular formula C18H20ClFN2O4S B4020580 N-(3-chloro-4-fluorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide

N-(3-chloro-4-fluorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide

Cat. No.: B4020580
M. Wt: 414.9 g/mol
InChI Key: BOEOIGSEGXHBOF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a chloro-fluoro substituted phenyl ring, an ethoxy group, and a methylsulfonyl aniline moiety. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide typically involves multiple steps:

    Formation of the amide bond: This can be achieved by reacting the appropriate carboxylic acid derivative with an amine.

    Substitution reactions: Introduction of the chloro and fluoro groups on the phenyl ring can be done through halogenation reactions.

    Sulfonylation: The methylsulfonyl group can be introduced using sulfonyl chloride in the presence of a base.

    Ethoxylation: The ethoxy group can be introduced via an etherification reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or methylsulfonyl groups.

    Reduction: Reduction reactions could potentially target the amide bond or the aromatic rings.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, ammonia.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide could have various applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or as a specialty chemical.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide
  • N-(3-chloro-4-fluorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)butanamide

Uniqueness

The uniqueness of N-(3-chloro-4-fluorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide lies in its specific substitution pattern and functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O4S/c1-4-26-15-8-6-14(7-9-15)22(27(3,24)25)12(2)18(23)21-13-5-10-17(20)16(19)11-13/h5-12H,4H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEOIGSEGXHBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-fluorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide
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N-(3-chloro-4-fluorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide
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N-(3-chloro-4-fluorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide
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N-(3-chloro-4-fluorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide
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N-(3-chloro-4-fluorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide
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N-(3-chloro-4-fluorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide

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